![molecular formula C5H14ClGeN B14493310 1-[Chloro(dimethyl)germyl]-N,N-dimethylmethanamine CAS No. 63223-94-9](/img/structure/B14493310.png)
1-[Chloro(dimethyl)germyl]-N,N-dimethylmethanamine
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
1-[Chloro(dimethyl)germyl]-N,N-dimethylmethanamine is an organogermanium compound. Organogermanium compounds are known for their unique properties and potential applications in various fields, including materials science and medicinal chemistry. This compound, in particular, features a germanium atom bonded to a chlorine atom and a dimethylmethanamine group, making it an interesting subject for chemical research and industrial applications.
Vorbereitungsmethoden
Synthetic Routes and Reaction Conditions
The synthesis of 1-[Chloro(dimethyl)germyl]-N,N-dimethylmethanamine typically involves the reaction of germanium tetrachloride with N,N-dimethylmethanamine in the presence of a suitable base. The reaction is usually carried out under an inert atmosphere to prevent the formation of unwanted by-products. The reaction conditions, such as temperature and solvent, can vary depending on the desired yield and purity of the product.
Industrial Production Methods
On an industrial scale, the production of this compound may involve continuous flow processes to ensure consistent quality and high throughput. The use of automated systems and advanced purification techniques, such as distillation and chromatography, can help achieve the desired product specifications.
Analyse Chemischer Reaktionen
Types of Reactions
1-[Chloro(dimethyl)germyl]-N,N-dimethylmethanamine can undergo various chemical reactions, including:
Substitution Reactions: The chlorine atom can be replaced by other nucleophiles, such as hydroxide or alkoxide ions.
Oxidation and Reduction Reactions: The germanium center can be oxidized or reduced, leading to different oxidation states and potentially new compounds.
Complexation Reactions: The compound can form complexes with transition metals, which can be useful in catalysis and materials science.
Common Reagents and Conditions
Substitution Reactions: Common reagents include sodium hydroxide or potassium tert-butoxide, typically in an aprotic solvent like dimethyl sulfoxide (DMSO).
Oxidation Reactions: Oxidizing agents such as hydrogen peroxide or potassium permanganate can be used.
Reduction Reactions: Reducing agents like lithium aluminum hydride or sodium borohydride are commonly employed.
Major Products Formed
Substitution Reactions: Products may include germanium-oxygen or germanium-nitrogen bonded compounds.
Oxidation and Reduction Reactions: Products can vary depending on the degree of oxidation or reduction, potentially leading to germanium(IV) or germanium(II) species.
Wissenschaftliche Forschungsanwendungen
1-[Chloro(dimethyl)germyl]-N,N-dimethylmethanamine has several applications in scientific research:
Chemistry: It is used as a precursor for the synthesis of other organogermanium compounds and as a reagent in organic synthesis.
Biology: Research is ongoing to explore its potential biological activities, including antimicrobial and anticancer properties.
Medicine: The compound is being investigated for its potential use in drug development, particularly for its ability to interact with biological macromolecules.
Industry: It is used in the production of advanced materials, such as semiconductors and polymers, due to its unique chemical properties.
Wirkmechanismus
The mechanism of action of 1-[Chloro(dimethyl)germyl]-N,N-dimethylmethanamine involves its interaction with various molecular targets. The germanium center can coordinate with different ligands, leading to the formation of stable complexes. These interactions can affect the compound’s reactivity and its ability to participate in catalytic processes. Additionally, the presence of the dimethylmethanamine group can influence the compound’s solubility and its interactions with biological molecules.
Vergleich Mit ähnlichen Verbindungen
1-[Chloro(dimethyl)germyl]-N,N-dimethylmethanamine can be compared with other organogermanium compounds, such as:
Tetramethylgermane: A simpler organogermanium compound with four methyl groups bonded to germanium.
Trichlorogermane: A compound with three chlorine atoms bonded to germanium, often used as a precursor in the synthesis of other germanium compounds.
Dimethylgermanium dichloride: A compound with two methyl groups and two chlorine atoms bonded to germanium, used in various chemical reactions.
Eigenschaften
CAS-Nummer |
63223-94-9 |
|---|---|
Molekularformel |
C5H14ClGeN |
Molekulargewicht |
196.25 g/mol |
IUPAC-Name |
1-[chloro(dimethyl)germyl]-N,N-dimethylmethanamine |
InChI |
InChI=1S/C5H14ClGeN/c1-7(2,6)5-8(3)4/h5H2,1-4H3 |
InChI-Schlüssel |
XGKVORILZDMVJI-UHFFFAOYSA-N |
Kanonische SMILES |
CN(C)C[Ge](C)(C)Cl |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.


![Bis(2-methylphenyl)[(triethylsilyl)ethynyl]arsane](/img/structure/B14493229.png)
![(Thiocyanato)methyl 4-chloro-3-[(thiocyanato)methyl]benzoate](/img/structure/B14493238.png)
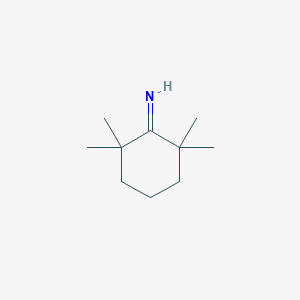
![1-Ethenyl-2-[(ethenyloxy)methyl]-1H-benzimidazole](/img/structure/B14493253.png)

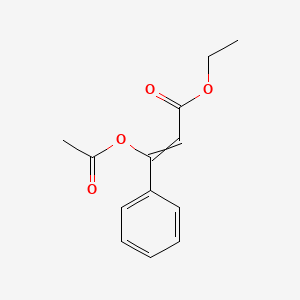
![6,7-Dimethyl-2-sulfanylidene-2H,4H-[1,3]thiazolo[3,2-c][1,3,5]thiadiazin-4-one](/img/structure/B14493260.png)
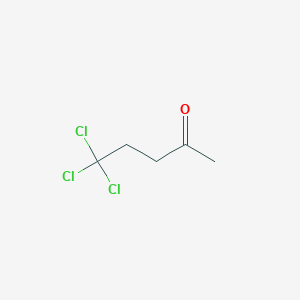
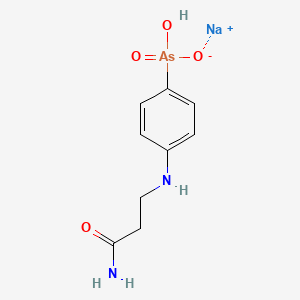
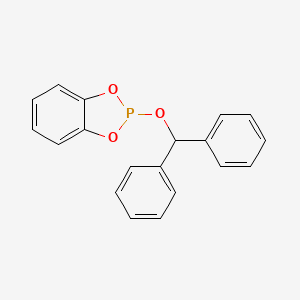

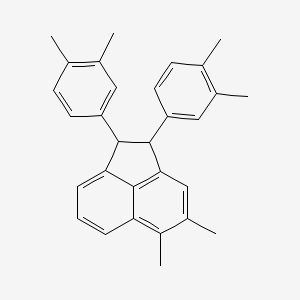
![1-[2-(4-Methylbenzene-1-sulfonyl)ethenyl]pyridin-1-ium chloride](/img/structure/B14493300.png)

